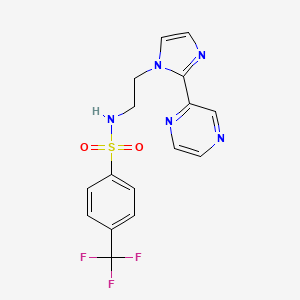
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the compound's biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrazine ring, an imidazole moiety, and a trifluoromethyl benzenesulfonamide group. Its molecular formula is C15H13F3N5O2S with a molecular weight of approximately 381.8 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazine-imidazole intermediate followed by the introduction of the ethyl linker and sulfonamide moiety.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells, such as enzymes or receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, imidazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the presence of electron-withdrawing groups enhances antibacterial activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives containing imidazole and sulfonamide moieties exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 2.3 µM to 77.4 nM against different human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Panc-1 | 2.3 |
| Similar Derivative | MCF-7 | 1.1 |
| Another Derivative | HT-29 | 25.3 |
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties, which are critical in treating diseases characterized by chronic inflammation. Studies on related compounds suggest that imidazole derivatives can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .
Case Studies
In a study investigating the structure-activity relationship (SAR) of various imidazole derivatives, it was found that modifications in the functional groups significantly affected their biological activity. The introduction of a trifluoromethyl group was associated with enhanced enzyme inhibition and cellular activity against cancer targets .
属性
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-1-3-13(4-2-12)27(25,26)23-8-10-24-9-7-22-15(24)14-11-20-5-6-21-14/h1-7,9,11,23H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMWXNLPKPTOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














